4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine
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Overview
Description
4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine is a complex organic compound featuring a thiophene ring, a thiazepane ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine typically involves multi-step reactions. One common approach is the condensation of thiophene derivatives with thiazepane and morpholine precursors. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazepane ring, leading to the formation of different thiazepane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the thiazepane ring can produce various thiazepane derivatives.
Scientific Research Applications
4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the thiazepane and morpholine rings can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.
Thiazepane Derivatives: Other thiazepane-containing compounds are studied for their potential therapeutic applications.
Morpholine Derivatives: Morpholine-based compounds are widely used in medicinal chemistry for their ability to enhance drug solubility and bioavailability.
Uniqueness
4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine is unique due to its combination of three distinct ring systems, which confer a range of chemical and biological properties. This structural diversity makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
4-[(7-thiophen-2-yl-1,4-thiazepan-4-yl)sulfonyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S3/c16-21(17,15-5-8-18-9-6-15)14-4-3-13(20-11-7-14)12-2-1-10-19-12/h1-2,10,13H,3-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVOQYKHKYFGLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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